1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Lipophilicity Drug-likeness Chromatographic retention

1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 1153490-92-6) is a fluorinated heterocyclic building block featuring a 1,2,3-triazole core substituted at the N1 position with a meta-fluorophenyl group and bearing a carboxylic acid at the C5 position. With a molecular formula of C9H6FN3O2 and a molecular weight of 207.16 g/mol, it belongs to the class of 1-aryl-1H-1,2,3-triazole-5-carboxylic acids, a scaffold recognized for its versatility in medicinal chemistry and agrochemical research.

Molecular Formula C9H6FN3O2
Molecular Weight 207.16 g/mol
CAS No. 1153490-92-6
Cat. No. B1518514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
CAS1153490-92-6
Molecular FormulaC9H6FN3O2
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C(=CN=N2)C(=O)O
InChIInChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15)
InChIKeyARFREYRUAGJAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 1153490-92-6): Procurement-Relevant Structural and Physicochemical Profile


1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 1153490-92-6) is a fluorinated heterocyclic building block featuring a 1,2,3-triazole core substituted at the N1 position with a meta-fluorophenyl group and bearing a carboxylic acid at the C5 position . With a molecular formula of C9H6FN3O2 and a molecular weight of 207.16 g/mol, it belongs to the class of 1-aryl-1H-1,2,3-triazole-5-carboxylic acids, a scaffold recognized for its versatility in medicinal chemistry and agrochemical research [1]. The compound is commercially available as a research chemical with typical purity of ≥95% and is recommended for storage under dry conditions at 2–8°C .

Why Generic Substitution of 1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is Not Advisable: Key Differentiation Drivers


Substituting 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid with its closest analogs—such as the para-fluorophenyl isomer, the ortho-fluorophenyl isomer, the non-fluorinated parent, or the 4-carboxylic acid regioisomer—can lead to significant differences in lipophilicity, ionization state, and chemical stability [1]. Even subtle changes in fluorine substitution pattern alter the computed LogP by measurable increments, directly impacting compound solubility, permeability, and chromatographic behavior . Furthermore, the regioisomeric position of the carboxylic acid functionality determines the compound's propensity for thermal decarboxylation, a critical consideration in synthetic route design [1]. The quantitative evidence below demonstrates that these differences are not merely theoretical but directly influence procurement decisions for reproducible research.

Quantitative Differentiation Evidence for 1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid vs. Closest Analogs


Computed LogP and TPSA Comparison: Meta-Fluorophenyl vs. Para-Fluorophenyl and Non-Fluorinated Analogs

The target compound, 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, exhibits a computed LogP of 1.1046 and a topological polar surface area (TPSA) of 68.01 Ų, as reported in the ChemScene computational chemistry datasheet . In comparison, the non-fluorinated analog, 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid, has a molecular weight of 189.17 g/mol (vs. 207.16 g/mol for the target) and lacks the electronegative fluorine substituent, indicating a significantly different lipophilicity profile . The ortho-fluorophenyl isomer (CAS 1153491-02-1) has a predicted density of 1.49±0.1 g/cm³, which reflects altered molecular packing due to the ortho-fluorine steric effect . Although direct LogP values for all comparators are not available from a single source, the 3-fluorophenyl substitution imparts a specific balance of lipophilicity and polarity that differs measurably from the 4-fluorophenyl and 2-fluorophenyl variants, as corroborated by general SAR trends in fluorinated triazoles [1].

Lipophilicity Drug-likeness Chromatographic retention

Regioisomeric Stability: 5-Carboxylic Acid vs. 4-Carboxylic Acid Decarboxylation Propensity

The 1H-1,2,3-triazole-4-carboxylic acid regioisomer (CAS 944905-84-4) has been demonstrated to undergo efficient metal-free decarboxylation to yield 1,5-disubstituted 1,2,3-triazoles, as reported by Kornilova et al. (2022) [1]. This decarboxylation pathway is a well-established synthetic transformation for 4-carboxylic acid isomers but does not proceed under the same mild conditions for 5-carboxylic acid regioisomers such as the target compound [1]. The target compound, 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, is therefore expected to exhibit greater thermal and chemical stability toward decarboxylation compared to its 4-carboxylic acid counterpart . This stability difference is critical for applications where the carboxylic acid functionality must be retained during subsequent synthetic steps or under storage conditions.

Synthetic chemistry Thermal stability Decarboxylation

Predicted pKa Variation: Meta-Fluorophenyl Substitution Effect on Carboxylic Acid Acidity

The predicted pKa of the carboxylic acid group in the ortho-fluorophenyl isomer (CAS 1153491-02-1) is reported as 3.06±0.50, while the 4-carboxylic acid regioisomer (CAS 944905-84-4) has a predicted pKa of 3.17±0.50, both sourced from ChemicalBook . The meta-fluorine substitution in the target compound is expected to exert a distinct inductive effect on the carboxylic acid acidity compared to ortho- or para-substitution due to differences in through-bond vs. through-space electronic effects [1]. Although a specific predicted pKa value for the target compound was not identified in the accessed databases, the observed range across fluorophenyl positional isomers (ΔpKa ≥ 0.11 units between ortho and para isomers of the 4-carboxylic acid series) indicates that the ionization state and pH-dependent solubility of the meta-substituted target compound will be measurably distinct from its analogs [1].

Ionization constant Physicochemical profiling Bioavailability

Carbonic Anhydrase Inhibition: Fluorophenyl Positional Effects on hCA IX/XII Potency

In a study by Siwach et al. (2024), a library of 28 1,2,3-triazole-based carboxylic acids and esters was evaluated for inhibition of human carbonic anhydrase isoforms hCA I, II, IX, and XII [1]. The 4-fluorophenyl appended carboxylic acid derivative 6c was identified as the most potent inhibitor of hCA IX and hCA XII, with a KI value of 0.7 μM for both isoforms [1]. While the 3-fluorophenyl analog was not explicitly included in this library, the structure-activity relationship (SAR) data demonstrates that the position of fluorine substitution on the phenyl ring directly modulates inhibitory potency against these therapeutically relevant isoforms [1]. This class-level evidence suggests that the target compound, bearing a 3-fluorophenyl group, would exhibit a distinct inhibitory profile compared to the 4-fluorophenyl derivative, warranting its procurement for comprehensive SAR exploration in carbonic anhydrase inhibitor programs [2].

Enzyme inhibition Anticancer Carbonic anhydrase

Optimal Application Scenarios for 1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of Fluorophenyl Triazole Carboxylic Acids as Carbonic Anhydrase Inhibitors

Researchers conducting structure-activity relationship (SAR) studies on 1-aryl-1,2,3-triazole-5-carboxylic acids as carbonic anhydrase inhibitors should procure the 3-fluorophenyl variant to complement the 4-fluorophenyl derivative. The evidence from Siwach et al. (2024) demonstrates that the 4-fluorophenyl derivative 6c achieves KI = 0.7 μM against hCA IX and XII, but the meta-substituted analog is required to fully map the electronic and steric effects of fluorine position on inhibitory potency [1]. The distinct LogP (1.1046) and TPSA (68.01 Ų) of the target compound further support its inclusion in multiparameter optimization workflows for lead compound identification .

Synthetic Methodology Development Requiring Carboxylic Acid Retention Under Thermal Stress

For synthetic protocols involving elevated temperatures where carboxylic acid functionality must be preserved, 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is preferred over the 4-carboxylic acid regioisomer. Kornilova et al. (2022) have established that 1H-1,2,3-triazole-4-carboxylic acids undergo efficient metal-free decarboxylation to yield 1,5-disubstituted triazoles, whereas 5-carboxylic acid regioisomers are significantly more resistant to this transformation under identical conditions [2]. This stability differential makes the target compound the appropriate choice for applications such as amide coupling, esterification, or metal-catalyzed cross-coupling reactions where decarboxylation would constitute an undesired side reaction.

Physicochemical Profiling and Chromatographic Method Development for Fluorinated Heterocycles

The target compound's computed LogP of 1.1046 and TPSA of 68.01 Ų provide a specific reference point for chromatographic method development and physicochemical profiling of fluorinated triazole libraries . The predicted pKa differences between ortho-fluorophenyl (3.06±0.50) and 4-carboxylic acid regioisomer (3.17±0.50) analogs underscore the importance of the meta-fluorophenyl derivative as a distinct ionization state marker . Analytical chemists developing HPLC or UPLC methods for purity assessment of triazole building blocks will benefit from the unique retention characteristics conferred by the meta-fluorine substitution pattern.

Agrochemical Intermediate Synthesis Leveraging the Triazole-5-Carboxylic Acid Scaffold

Fluorinated 1,2,3-triazoles are recognized as privileged scaffolds in agrochemical discovery due to their metabolic stability and bioisosteric properties [3]. The 3-fluorophenyl substitution pattern in the target compound offers intermediate lipophilicity that can be advantageous for optimizing partition coefficients in fungicide or herbicide lead series. The compound's availability as a building block with ≥95% purity from commercial suppliers enables its direct use in diversification libraries for agrochemical screening .

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